1H-1,2,4-Triazole-1-butanamine

Medicinal Chemistry PROTAC Linker Design Conformational Flexibility

1H-1,2,4-Triazole-1-butanamine (IUPAC: 4-(1,2,4-triazol-1-yl)butan-1-amine, CAS 100468-21-1) is a heterocyclic primary amine composed of a 1,2,4-triazole ring tethered to a four-carbon butylamine chain. With a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g·mol⁻¹, it serves as a versatile synthetic intermediate for constructing drug-like molecules, enabling further derivatization through the primary amine terminus and participation in click chemistry, amide coupling, or reductive amination.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 100468-21-1
Cat. No. B017494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-1-butanamine
CAS100468-21-1
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCCCN
InChIInChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2
InChIKeyCTGUMQCGJDHHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole-1-butanamine (CAS 100468-21-1) – Procurement Guide to a Verifiable Heterocyclic Amine Building Block


1H-1,2,4-Triazole-1-butanamine (IUPAC: 4-(1,2,4-triazol-1-yl)butan-1-amine, CAS 100468-21-1) is a heterocyclic primary amine composed of a 1,2,4-triazole ring tethered to a four-carbon butylamine chain. With a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g·mol⁻¹, it serves as a versatile synthetic intermediate for constructing drug-like molecules, enabling further derivatization through the primary amine terminus and participation in click chemistry, amide coupling, or reductive amination . The compound is commercially available as both the free base and the dihydrochloride salt (CAS 100327-49-9), the latter offering enhanced aqueous solubility for biological assay workflows .

Why 1H-1,2,4-Triazole-1-butanamine Cannot Be Replaced by Shorter-Chain Triazole Amine Analogs in Drug-Linker Design


Procurement specialists and medicinal chemists frequently encounter a series of ω-(1H-1,2,4-triazol-1-yl)alkylamines varying only in methylene chain length (ethylamine, propylamine, butylamine). Although these homologs share the same triazole pharmacophore, they differ substantially in physicochemical properties that dictate downstream performance: the four‑carbon linker of 1H-1,2,4‑triazole‑1‑butanamine provides a markedly lower ACD/LogP (–0.92 vs. +0.33 for the ethylamine analog) and a higher number of freely rotatable bonds (4 vs. 2), enabling greater conformational flexibility and improved aqueous solubility profiles [1]. These differences translate into measurable impacts on linker geometry in bifunctional molecules, on passive membrane permeability, and on the achievable distance between the triazole ring and a conjugated payload—all of which are critical for applications such as PROTAC design, DNA intercalator construction, and antifungal triazole optimization [2].

Quantitative Differentiation Evidence for 1H-1,2,4-Triazole-1-butanamine (CAS 100468-21-1) Relative to Closest In‑Class Analogs


Linker Length Matters: Four‑Carbon Butylamine Spacer Provides Higher Conformational Flexibility Than Ethylamine or Propylamine Analogs

The target compound possesses 4 freely rotatable bonds in its butylamine side chain, compared with only 2 rotatable bonds in 2-(1H-1,2,4-triazol-1-yl)ethanamine (C₂ linker) and 3 rotatable bonds in 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (C₃ linker) [1]. This quantitative increase in degrees of freedom enables a broader conformational sampling space—essential when the triazole is used as a heterocyclic anchor in bifunctional molecules where precise spatial orientation between two binding motifs is required.

Medicinal Chemistry PROTAC Linker Design Conformational Flexibility

Hydrophilicity Tuning: ACD/LogP of –0.92 for the Butylamine Compound vs. +0.33 for the Ethylamine Analog

The predicted ACD/LogP (octanol‑water partition coefficient) of 1H-1,2,4-triazole-1-butanamine is –0.92, whereas the shorter 2‑carbon analog 2-(1H-1,2,4-triazol-1-yl)ethanamine exhibits a LogP of approximately +0.33 . The butylamine compound is approximately 1.25 log units more hydrophilic, indicating significantly greater aqueous solubility. The 3‑carbon analog 3-(1H-1,2,4-triazol-1-yl)propan-1-amine has a reported LogP of +0.33, aligning it with the ethylamine analog rather than the butylamine .

Physicochemical Profiling Lipophilicity ADME Prediction

Polar Surface Area Parity with Extended Reach: 57 Ų PSA Matches Shorter Analogs While Providing an Additional Methylene Unit

The topological polar surface area (tPSA) of 1H-1,2,4-triazole-1-butanamine is 57 Ų (ChemSpider predicted) or 56.7 Ų (ChemicalRegister) . This value is nearly identical to the tPSA of the ethylamine analog (56.7 Ų) and the propylamine analog (56.7 Ų) [1]. The parity in PSA indicates that the addition of extra methylene units does not compromise the compound's ability to cross biological membranes—the butylamine spacer provides extended reach (>1.5 Å longer than the propylamine spacer) without increasing polar surface area burden.

Drug‑Likeness Membrane Permeability Topological Polar Surface Area

Regioisomeric Specificity: N1‑Alkylation of the 1,2,4‑Triazole Ring Ensures Defined Pharmacophore Orientation Not Achievable with N4‑Isomers

1H-1,2,4-Triazole-1-butanamine features alkylation exclusively at the N1 position of the 1,2,4-triazole ring (SMILES: n1cnn(c1)CCCCN) . The regioisomer 4-(4H-1,2,4-triazol-4-yl)butan-1-amine (CAS 1249916-17-3), which is alkylated at the N4 position, constitutes a distinct chemical entity with different electronic distribution, dipole moment, and metal‑coordination geometry [1]. In antifungal triazole pharmacophore models, N1‑substitution is the canonical binding mode to fungal CYP51 heme iron; N4‑substitution abolishes this interaction [2].

Regioselective Synthesis Triazole Tautomerism Structure‑Activity Relationship

Primary Amine Reactivity Advantage: The Free –NH₂ Terminus Enables One‑Step Conjugation Without Deprotection Required for N‑Methyl or Branched Amine Analogs

The target compound bears a free primary amine (–CH₂CH₂CH₂CH₂NH₂) that is directly available for amide bond formation, reductive amination, sulfonamide synthesis, or conversion to an azide for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . In contrast, analogs such as N-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine (CAS 1250710-28-1) possess a secondary amine that exhibits reduced nucleophilicity and requires different reaction conditions [1]. The dihydrochloride salt form (CAS 100327-49-9) further simplifies handling by providing a non‑hygroscopic, easily weighable solid with enhanced aqueous solubility .

Bioconjugation Amide Coupling Click Chemistry Precursor

High‑Value Procurement Scenarios for 1H-1,2,4-Triazole-1-butanamine (CAS 100468-21-1) Based on Verified Differentiation Evidence


PROTAC and Bifunctional Degrader Linker Design

The four‑carbon butylamine chain provides optimal linker length (extended reach of approximately 6–7 Å from triazole N1 to amine N) and 4 rotatable bonds, enabling conformational sampling necessary to span the distance between an E3 ligase ligand and a target‑protein binder. The primary amine enables facile conjugation to carboxylic acid‑bearing ligands via amide coupling, while the low LogP (–0.92) reduces the risk of non‑specific hydrophobic interactions compared to more lipophilic linkers . The regiospecific N1‑alkylation ensures that the triazole ring can still engage in hydrogen‑bonding or metal‑coordination interactions if required by the ternary complex architecture [1].

Triazole‑Tethered DNA Intercalators and Fluorescent Probes

As demonstrated by the synthesis of a carbazole‑benzothiazolium DNA intercalator bearing the 4‑(1H‑1,2,4‑triazol‑1‑yl)butyl substituent, this compound serves as a key precursor for constructing heterocyclic ligands that target G‑quadruplex DNA structures [2]. The butyl spacer provides sufficient separation between the triazole anchor and the planar intercalating chromophore to minimize steric clash with the DNA backbone. The dihydrochloride salt form facilitates aqueous reaction conditions during the quaternization step. The parity in polar surface area (57 Ų) with shorter analogs ensures that the final intercalator conjugate retains membrane permeability for cellular uptake studies.

Antifungal Lead Optimization and CYP51 Inhibition Studies

The N1‑alkylated 1,2,4‑triazole motif is the canonical pharmacophore for inhibiting lanosterol 14α‑demethylase (CYP51), the target of clinical antifungals such as fluconazole and itraconazole [1]. 1H‑1,2,4‑Triazole‑1‑butanamine provides a versatile scaffold for introducing diversity at the primary amine position while preserving the correct N1‑substitution geometry essential for heme‑iron coordination. The four‑carbon chain length maps onto the linker distance found in several potent triazole antifungals, making this compound a strategic starting material for focused library synthesis. Procurement of the confirmed N1 isomer (CAS 100468-21-1) rather than the N4 isomer (CAS 1249916-17-3) is critical for maintaining CYP51 inhibitory activity [1].

Copper‑Catalyzed Click Chemistry (CuAAC) Precursor Synthesis

The primary amine terminus can be quantitatively converted to an azide group (via diazo transfer) to yield 1‑(4‑azidobutyl)‑1H‑1,2,4‑triazole, a valuable building block for CuAAC ligation with terminal alkynes. The four‑carbon spacer positions the resulting 1,2,3‑triazole linkage at an optimal distance from the 1,2,4‑triazole ring for applications in bis‑heterocyclic drug candidates and coordination polymers . The dihydrochloride salt form ensures accurate stoichiometric dispensing in parallel synthesis formats. Compared to the three‑carbon analog, the butylamine spacer reduces steric crowding around the cycloaddition site, potentially improving reaction yields and simplifying purification.

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